Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13829187
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO3 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H17NO3/c1-7-5-6-11(8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 |
| Standard InChI Key | ZTDAZCKXLUPJBL-UHFFFAOYSA-N |
| SMILES | CC1CCN(C1=O)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CCN(C1=O)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and IUPAC Nomenclature
Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate (IUPAC name: tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate) belongs to the pyrrolidine class of heterocyclic compounds. Its structure comprises a five-membered pyrrolidine ring substituted with a methyl group at position 3, a ketone at position 2, and a Boc-protecting group at the nitrogen atom. The Boc group enhances stability during synthetic manipulations, while the ketone enables further functionalization via nucleophilic addition or reduction.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C<sub>10</sub>H<sub>17</sub>NO<sub>3</sub> |
| Molecular weight | 199.25 g/mol |
| CAS registry | Proprietary (VCID: VC13829187) |
| Key functional groups | Boc-protected amine, ketone, methyl |
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate typically involves multi-step sequences starting from pyrrolidine precursors. A common route includes:
-
Ring Functionalization: Introduction of the methyl and ketone groups via alkylation and oxidation.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions to install the Boc group.
Reactions are conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with catalysts such as 4-dimethylaminopyridine (DMAP). Yields depend on temperature control and the purity of intermediates, with optimized protocols achieving >75% efficiency.
Table 2: Representative Synthetic Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Methyl iodide, LDA | THF, −78°C, 2 h | 68% |
| 2 | Boc<sub>2</sub>O, DMAP | DCM, rt, 12 h | 82% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies indicate decomposition above 150°C, necessitating storage at −20°C under inert atmospheres.
| Hazard | Precautionary Measure |
|---|---|
| Skin/eye irritation | Wear nitrile gloves, goggles |
| Inhalation risk | Use fume hoods |
| Storage | −20°C under argon |
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